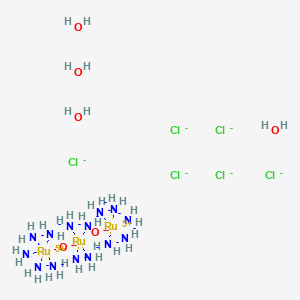
Ruthenium Red tetrahydrate, pure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ruthenium Red tetrahydrate, pure is a useful research compound. Its molecular formula is Cl6H36N14O6Ru3-14 and its molecular weight is 844.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ruthenium Red (RR), a red-brown powder composed of ammoniated ruthenium oxychloride, has gained significant attention in biological research due to its diverse pharmacological properties. This article explores the biological activity of Ruthenium Red tetrahydrate, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Ruthenium Red functions primarily as an inhibitor of various calcium channels and receptors, which play critical roles in cellular signaling pathways. Notably, it inhibits:
- Mitochondrial Electron Transport Chain (ETC) Complexes : Ruthenium Red acts on complexes I and III, disrupting electron transport and affecting ATP production .
- Ryanodine Receptor (RyR) Channels : RR is a potent blocker of RyR channels, inhibiting intracellular calcium release with a dissociation constant (Kd) around 20 nM. This property is crucial for regulating calcium homeostasis within cells .
- Capsaicin-Activated Cation Channels : It also inhibits capsaicin-activated channels, with an IC50 value of 14 nM, thereby affecting neurotransmitter release and sensory signaling .
Biological Activity Overview
Ruthenium Red's biological activity can be summarized as follows:
| Activity | Effect |
|---|---|
| Inhibition of mitochondrial Ca²⁺ | Blocks uptake and release from mitochondria |
| Inhibition of RyR channels | Prevents Ca²⁺ release from intracellular stores |
| Inhibition of voltage-sensitive Ca²⁺ channels | Reduces neurotransmitter release |
| Anti-biofilm activity | Suppresses virulence factors in bacteria |
1. Mitochondrial Function and Calcium Dynamics
A study demonstrated that Ruthenium Red effectively blocks calcium oscillations in HEK293 cells expressing RyR2 receptors. When these cells were exposed to RR, a significant reduction in cytosolic calcium levels was observed, indicating its potential use in studying calcium signaling disorders .
2. Anti-Biofilm Activity
Research on ruthenium complexes indicated that they exhibit strong anti-biofilm properties against Pseudomonas aeruginosa. Ruthenium Red was shown to suppress pyoverdine production, a virulence factor critical for bacterial survival and pathogenicity. This effect was comparable to that of traditional antibiotics like ciprofloxacin .
3. Interaction with Human Serum Albumin
Molecular docking studies revealed that Ruthenium Red interacts favorably with human serum albumin (HSA), suggesting its potential as a drug carrier. The binding affinity indicates that RR could be utilized in drug delivery systems to enhance the therapeutic efficacy of other compounds .
Toxicity and Safety Profile
While Ruthenium Red exhibits potent biological activities, its toxicity profile has been evaluated in various cell lines. Notably, it showed no cytotoxic effects on normal CHO-K1 cells, indicating a favorable safety margin for potential therapeutic applications .
Eigenschaften
IUPAC Name |
azanide;oxygen(2-);ruthenium;ruthenium(5+);hexachloride;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.14H2N.4H2O.2O.3Ru/h6*1H;18*1H2;;;;;/q;;;;;;14*-1;;;;;2*-2;;2*+5/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVKVBRYNZXYAP-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.O.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru+5].[Ru+5] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H36N14O6Ru3-14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














